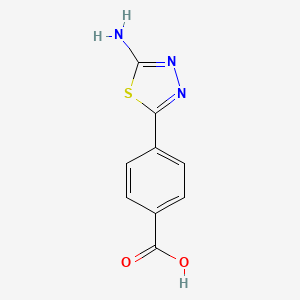

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid

説明

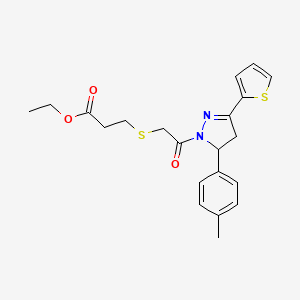

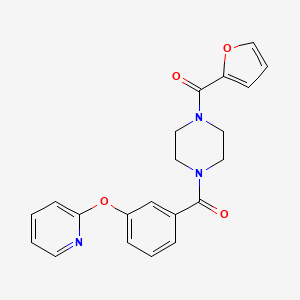

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid is a chemical compound with the CAS Number: 235109-65-6 . It has a molecular weight of 222.25 . The InChI code for this compound is 1S/C9H8N3O2S/c10-9-12-11-7(15-9)5-1-3-6(4-2-5)8(13)14/h1-4,15H,(H2,10,12)(H,13,14) . This compound is stored at a temperature between 28 C .

Synthesis Analysis

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid or its derivatives involves several steps and can be achieved efficiently in high isolated yields . For example, one method involves the reaction of amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid can be represented by the InChI code 1S/C9H8N3O2S/c10-9-12-11-7(15-9)5-1-3-6(4-2-5)8(13)14/h1-4,15H,(H2,10,12)(H,13,14) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid include a molecular weight of 222.25 and storage temperature between 28 C . More specific properties like melting point, boiling point, and solubility are not mentioned in the search results.科学的研究の応用

Synthesis and Spectroscopic Identification

- Synthesis and Characterization: A study by Azeez and Hamad (2017) focused on synthesizing and identifying new compounds containing the 1,3,4-thiadiazole unit, demonstrating the versatility of this compound in the creation of new chemical entities (Azeez & Hamad, 2017).

Applications in Solar Cells

- Dye-Sensitized Solar Cells: Yang et al. (2016) investigated the impact of electron-acceptors, including derivatives similar to 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid, on the performance of dye-sensitized solar cells, indicating their potential use in renewable energy technologies (Yang et al., 2016).

Anticancer and Antimicrobial Applications

- Anticancer Agents: Krishna et al. (2020) synthesized novel 1,3,4-thiadiazole analogues and evaluated their potential as anticancer agents, highlighting the application of thiadiazole derivatives in medical research (Krishna et al., 2020).

- Antimicrobial Screening: Research by Shneshil (2018) on 1,3,4-thiadiazole derivatives, including green synthesis and antimicrobial screening, emphasizes the potential use of these compounds in combating microbial infections (Shneshil, 2018).

Miscellaneous Applications

- Photosensitized Singlet Oxygen Generation: A study by Urakami, Zhang, and Vilela (2013) on the modification of conjugated microporous poly-benzothiadiazole for generating singlet oxygen demonstrates its application in chemical conversions (Urakami, Zhang, & Vilela, 2013).

作用機序

Target of Action

The primary target of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This can disrupt the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH . This is particularly significant in the case of the bacterium Helicobacter pylori, which relies on the urease enzyme to survive in the acidic environment of the stomach .

Pharmacokinetics

It is known that the sulfur atom in the thiadiazole ring of the compound contributes to its liposolubility . This could potentially enhance the compound’s ability to cross cell membranes, impacting its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of urease by 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid can have significant effects at the molecular and cellular levels. For instance, it can disrupt the survival of H. pylori in the stomach, potentially aiding in the treatment of infections caused by this bacterium .

特性

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-12-11-7(15-9)5-1-3-6(4-2-5)8(13)14/h1-4H,(H2,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHNMNCRCCSJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2990055.png)

![8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2990056.png)

![N-[4-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]phenyl]acetamide](/img/structure/B2990057.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2990059.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2990062.png)

![5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2990064.png)

![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2990065.png)

![Methyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2990066.png)